N-(1,2,2,2-Tetrachloroethoxycarbonyloxy)succinimide
Overview
Description
Synthesis Analysis
The synthesis of similar succinimide compounds, such as N-(2-Chlorobenzyloxycarbonyloxy)-succinimide, involves starting from specific alcohols and carbonate derivatives, proceeding through a series of optimized reactions to achieve the desired product with significant yields. The process emphasizes the importance of selecting appropriate solvents and reaction conditions to achieve efficient synthesis (Zhao Hong-liang, 2009).
Molecular Structure Analysis
The study of molecular structures, such as succinimide and its derivatives, often involves computational and experimental methods to elucidate geometric parameters, vibrational frequencies, and other molecular properties. These analyses can include density functional theory calculations and various spectroscopic techniques to understand the compound's structural and electronic characteristics (B. Stamboliyska et al., 2000).
Chemical Reactions and Properties
Succinimide derivatives participate in a wide range of chemical reactions, including oxychalcogenation, which demonstrates their versatility as reagents for synthesizing various functionalized molecules. These reactions can be promoted under specific conditions, such as acid mediation, highlighting the compound's reactivity and utility in organic synthesis (Manthena Chaitanya & P. Anbarasan, 2018).
Safety And Hazards
N-(1,2,2,2-Tetrachloroethoxycarbonyloxy)succinimide is classified as having acute toxicity (oral, category 4), causing skin irritation (category 2), serious eye irritation (category 2A), and may cause respiratory irritation (specific target organ toxicity, single exposure; category 3) . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1,2,2,2-tetrachloroethyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl4NO5/c8-5(7(9,10)11)16-6(15)17-12-3(13)1-2-4(12)14/h5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLNRXJWZWZVSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OC(C(Cl)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl4NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546323 | |
Record name | 1-{[(1,2,2,2-Tetrachloroethoxy)carbonyl]oxy}pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2,2,2-Tetrachloroethoxycarbonyloxy)succinimide | |
CAS RN |
107960-02-1 | |
Record name | 1-{[(1,2,2,2-Tetrachloroethoxy)carbonyl]oxy}pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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